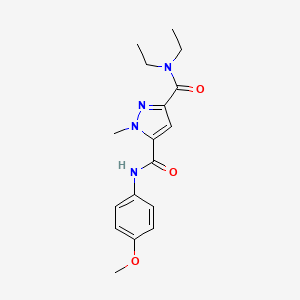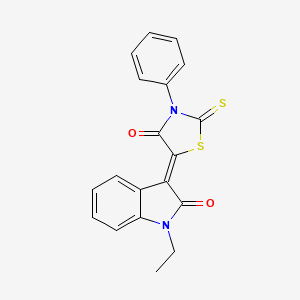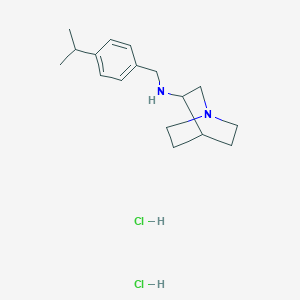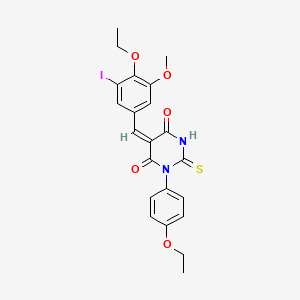
N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Übersicht
Beschreibung
N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, commonly known as TAK-715, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TAK-715 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the regulation of inflammation and immune response.
Wirkmechanismus
TAK-715 is a potent and selective inhibitor of p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, which plays a crucial role in the regulation of inflammation and immune response. By inhibiting p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, TAK-715 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. TAK-715 can also induce apoptosis in cancer cells by inhibiting the activity of p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide.
Biochemical and Physiological Effects:
TAK-715 has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. TAK-715 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-715 is its potent and selective inhibition of p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, which makes it a valuable tool for studying the role of p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide in various biological processes. TAK-715 is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. One limitation of TAK-715 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of TAK-715. One potential direction is the development of TAK-715 analogs with improved solubility and bioavailability. Another potential direction is the investigation of the role of p38 N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide in various diseases, such as Alzheimer's disease and Parkinson's disease. TAK-715 may also have potential as a therapeutic agent for other conditions, such as diabetes and cardiovascular disease. Overall, TAK-715 has significant potential for further scientific research and development.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. TAK-715 has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)22-19(24)18(23)16-14-11-7-8-12-15(14)21-17(16)13-9-5-4-6-10-13/h4-12,21H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYYLJPLUISDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dimethyl-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4753426.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4753440.png)

![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4753460.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753473.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4753484.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4753490.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4753501.png)
